2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride an impurity of lidocaine
Brand Name: Vulcanchem
CAS No.: 35891-87-3
VCID: VC0194670
InChI: InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride

CAS No.: 35891-87-3

Cat. No.: VC0194670

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride - 35891-87-3

Specification

CAS No. 35891-87-3
Molecular Formula C13H21ClN2O
Molecular Weight 256.77
IUPAC Name N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H
SMILES CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl
Appearance White Solid
Melting Point 210-211°C

Introduction

Chemical Identity and Nomenclature

Primary Identification

The compound is characterized by a unique set of identifiers that facilitate its recognition in chemical databases and research literature. Its CAS registry number (35891-87-3) provides a definitive reference point for this specific chemical entity in global chemical databases . In the PubChem database, it is assigned the identifier CID 118989035, enabling researchers to access comprehensive information about its structure and properties . This standardized identification system ensures precision in referring to this particular chemical compound across different scientific contexts.

Synonyms and Alternative Nomenclature

Several synonymous names exist for this compound, reflecting different naming conventions in chemical nomenclature:

SynonymType of Nomenclature
N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide hydrochlorideSystematic chemical name
N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide HydrochlorideAlternative systematic name
Lidocaine Impurity GPharmacopeial designation
2-(Isopropylamino)-2',6'-acetoxylidide HydrochlorideCommon chemical name

This diversity in nomenclature reflects the compound's significance across different domains of chemistry and pharmaceutical science .

Physical and Chemical Properties

Molecular Properties

The molecule possesses the following fundamental properties:

PropertyValueMethod of Determination
Molecular FormulaC₁₃H₂₁ClN₂OComputed by PubChem 2.2
Molecular Weight256.77 g/molComputed by PubChem 2.2
Parent Compound FormulaC₁₃H₂₀N₂OComputed by PubChem 2.2
Parent Compound Weight220.31 g/molComputed by PubChem 2.2

Structural Identifiers

Several structural identifiers provide unique digital representations of the compound's molecular structure:

Identifier TypeValueComputational Method
InChIInChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1HComputed by InChI 1.0.6
InChIKeyRBARWVLIAWVSHV-UHFFFAOYSA-NComputed by InChI 1.0.6
SMILESCC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.ClComputed by OEChem 2.3.0

These identifiers serve as digital fingerprints of the molecule's structure, enabling precise identification in chemical databases and computational chemistry applications .

Molecular Structure and Characteristics

Structural Features

The molecular structure of 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride contains several key functional groups that define its chemical behavior. The compound features an amide linkage connecting a 2,6-dimethylphenyl group to an acetamide moiety, which in turn contains an isopropylamine substituent. This arrangement of atoms creates a specific three-dimensional configuration that influences the compound's physical and chemical properties .

The central amide bond (-CONH-) provides rigidity to the molecule, while the 2,6-dimethylphenyl group contributes aromatic character and hydrophobicity. The isopropylamine group (-NHCH(CH₃)₂) introduces a basic nitrogen atom that forms an ionic bond with the hydrochloride portion of the molecule. This structural arrangement is similar to that of lidocaine, explaining its classification as a lidocaine impurity .

Structural Relationship to Lidocaine

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride bears a close structural resemblance to lidocaine hydrochloride, differing only in specific structural features that classify it as an impurity rather than the active pharmaceutical ingredient itself. This structural similarity is the basis for its designation as Lidocaine Impurity G in pharmacopoeial standards .

The precise structural differences between this compound and lidocaine relate to variations in substitution patterns or bond arrangements, which slightly alter the molecular geometry and potentially affect pharmacological activity. These subtle structural differences are critical for analytical chemists working on lidocaine purity assessments and quality control .

Parent Compound Relationship

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride is the hydrochloride salt form of the parent compound 2-(Isopropylamino)-2',6'-acetoxylidide (CID 23620769). The parent compound has the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . The conversion to the hydrochloride salt involves the addition of HCl to the basic nitrogen atom of the isopropylamine group, resulting in the formation of a positively charged ammonium ion paired with a chloride counter-ion .

This salt formation typically enhances water solubility compared to the free base, which is advantageous for pharmaceutical formulations and analytical procedures requiring aqueous solutions. The parent compound and its hydrochloride salt differ in their physiochemical properties, including solubility, melting point, and stability .

Analytical Applications and Significance

Role in Pharmaceutical Quality Control

PropertyDeuterated CompoundNon-Deuterated Compound
Molecular FormulaC₁₃D₇H₁₃N₂O·HClC₁₃H₂₁ClN₂O
Molecular Weight263.815 g/mol256.77 g/mol
SMILESCl.[2H]C([2H])([2H])C([2H])(NCC(=O)Nc1c(C)cccc1C)C([2H])([2H])[2H]CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl

The deuterated version contains seven deuterium atoms replacing specific hydrogen atoms in the isopropyl group, as indicated by the SMILES notation. This isotopic labeling provides a mass shift that allows the compound to serve as an internal standard in mass spectrometry-based analytical methods .

ParameterRecommended Condition
Storage Temperature+4°C
Shipping TemperatureRoom Temperature

These storage requirements suggest that the compound exhibits reasonable stability under controlled conditions, though it may be classified as having a relatively short shelf life requiring careful management of expiration dates .

Pharmacological Context and Relevance

Relationship to Lidocaine Pharmacology

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride is structurally related to lidocaine, a widely used local anesthetic and antiarrhythmic agent. Lidocaine functions as a membrane-stabilizing agent and is employed clinically to manage ventricular arrhythmias through its action on sodium channels in cardiac tissue .

As Lidocaine Impurity G, this compound represents a structural variant of lidocaine that may potentially retain some degree of pharmacological activity, though likely with different potency or selectivity. Understanding the pharmacological properties of this impurity is important for comprehensive safety assessments of lidocaine formulations, as impurities can sometimes contribute to unexpected effects or modified activity profiles of the primary active ingredient .

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